(E)-3-(2-iodophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
Description
(E)-3-(2-Iodophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is an acrylonitrile derivative featuring a thiazole ring substituted with a p-tolyl group and an (E)-configured acrylonitrile moiety linked to a 2-iodophenyl group. This compound belongs to a class of molecules known for their applications in materials science and medicinal chemistry, particularly as luminescent materials or enzyme inhibitors . The iodine atom and p-tolyl group contribute to its unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
(E)-3-(2-iodophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13IN2S/c1-13-6-8-14(9-7-13)18-12-23-19(22-18)16(11-21)10-15-4-2-3-5-17(15)20/h2-10,12H,1H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDHWWYIHVRRSG-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3I)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC=C3I)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13IN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-iodophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Introduction of the Acrylonitrile Group: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.
Iodination of the Phenyl Ring: The iodination of the phenyl ring can be achieved using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl ring.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The iodine atom on the phenyl ring can be substituted with various nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Products may include sulfoxides or sulfones if the thiazole ring is oxidized.
Reduction: The primary product would be the corresponding amine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to (E)-3-(2-iodophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile. For instance, compounds with thiazole rings have demonstrated significant cytotoxic effects against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated such compounds for their ability to inhibit cell growth, showing promising results with mean growth inhibition values indicating effective antitumor activity .
Mechanism of Action
The mechanism through which these compounds exert their effects often involves the disruption of cellular processes critical for cancer cell survival. For example, the introduction of electrophilic centers in the structure can lead to interactions with nucleophilic sites in proteins, ultimately triggering apoptosis in malignant cells .
Material Science
Synthesis of Functional Materials
The compound has been explored for its utility in synthesizing functional materials, particularly in organic electronics. The incorporation of thiazole groups can enhance the electronic properties of polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiazole moiety contributes to the charge transport characteristics essential for efficient device performance .
Photophysical Properties
Studies have indicated that derivatives of thiazole-based acrylonitriles exhibit favorable photophysical properties, making them suitable candidates for applications in sensors and imaging technologies. Their ability to absorb and emit light at specific wavelengths can be harnessed in fluorescence-based detection systems .
Biological Studies
Antimicrobial Activity
In addition to anticancer properties, compounds like this compound have shown antimicrobial activity against various bacterial strains. Research indicates that modifications in the thiazole structure can enhance antibacterial efficacy, making these compounds potential candidates for developing new antibiotics .
Drug Design
The structural characteristics of this compound allow it to serve as a lead compound in drug design efforts aimed at developing new therapeutic agents targeting specific biological pathways. Computational studies using tools like SwissADME have provided insights into its drug-like properties, suggesting that it could be optimized further for enhanced biological activity .
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against various cancer cell lines |
| Material Science | Organic electronics | Enhanced electronic properties for OLEDs and OPVs |
| Biological Studies | Antimicrobial agents | Effective against multiple bacterial strains |
| Drug Design | Lead compound for therapeutic development | Favorable drug-like properties identified |
Mechanism of Action
The mechanism by which (E)-3-(2-iodophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of the iodine atom and the thiazole ring could facilitate binding to specific sites on proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s structure can be compared to analogs with variations in the aryl or heteroaryl groups. Key examples include:
Key Observations :
- Iodine vs.
- Electron Effects : The 2-iodophenyl group exerts an electron-withdrawing inductive effect, contrasting with electron-donating groups like morpholine (7d) or methoxy (7i), which increase electron density on the acrylonitrile moiety .
- Thiazole Substitutents : The p-tolyl group on the thiazole ring enhances lipophilicity compared to unsubstituted thiazoles, improving membrane permeability in biological systems .
Physical and Spectral Properties
Melting Points and Stability
- Chlorine-substituted analogs (e.g., 7g: 185–187°C ) have lower melting points than morpholine derivatives (7d: 244–246°C ), indicating that electron-donating groups enhance crystallinity.
Spectroscopic Data
- IR Spectroscopy : The nitrile (CN) stretch in the target compound is expected near ~2220 cm⁻¹, consistent with analogs like 7f (2225 cm⁻¹ ).
- NMR Spectroscopy : The 2-iodophenyl group would produce distinct aromatic signals in the ¹H NMR (δ ~7.3–8.0 ppm) and a deshielded carbon signal for the iodine-bearing carbon in the ¹³C NMR (~95 ppm) .
Luminescent Properties
- The iodine atom’s heavy atom effect may quench fluorescence, contrasting with fluorine-containing analogs that exhibit bright emission .
Biological Activity
(E)-3-(2-iodophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
This structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
- Acetylcholinesterase Inhibition : Compounds with thiazole moieties have been shown to exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Research indicates that thiazole derivatives can enhance acetylcholine levels, thereby improving cognitive functions .
- Antimicrobial Activity : Thiazole derivatives have demonstrated broad-spectrum antimicrobial properties. The presence of iodine in this compound may enhance its reactivity towards microbial targets, making it a candidate for further studies in antimicrobial drug development .
- Anticancer Properties : Preliminary studies suggest that compounds containing thiazole and acrylonitrile groups may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved are still under investigation but show promise for therapeutic applications against various cancers .
Biological Assays and Findings
Numerous studies have evaluated the biological activity of similar thiazole compounds, providing insights into the potential efficacy of this compound.
Table 1: Summary of Biological Activities
Case Studies
- Alzheimer's Disease Model : A study involving a series of thiazole derivatives demonstrated that compounds similar to this compound exhibited significant AChE inhibitory activity, suggesting potential for treating cognitive decline associated with Alzheimer's disease .
- Antimicrobial Efficacy : In a comparative study, thiazole derivatives were tested against several bacterial strains, showing that modifications like iodine substitution could enhance antimicrobial efficacy. The results indicated that these compounds could be developed into new antibiotics .
Q & A
Q. What are the optimal synthetic routes for (E)-3-(2-iodophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, and how do reaction conditions influence yield and stereochemistry?
Methodological Answer: The synthesis typically involves multi-step reactions:
Thiazole Ring Formation : React α-haloketones (e.g., 4-(p-tolyl)-2-bromoacetophenone) with thiourea under basic conditions (e.g., NaOH in ethanol) .
Knoevenagel Condensation : Couple the thiazole intermediate with 2-iodobenzaldehyde derivatives and malononitrile in the presence of a base (e.g., piperidine) to form the acrylonitrile moiety .
Stereochemical Control : Maintain temperatures between 60–80°C and use aprotic solvents (e.g., DMF) to favor the E-isomer .
Q. Critical Parameters :
- Temperature : Higher temperatures (>80°C) risk side reactions (e.g., isomerization).
- Catalysts : Piperidine enhances condensation efficiency by deprotonating intermediates .
- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >85% purity .
Q. Table 1: Synthesis Conditions and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Thiazole Formation | NaOH, ethanol, 70°C | 75 | 90 | |
| Knoevenagel Condensation | Piperidine, DMF, 80°C | 68 | 85 |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions and stereochemistry. The acrylonitrile double bond (δ 7.8–8.2 ppm) and thiazole protons (δ 6.5–7.5 ppm) are diagnostic .
- X-Ray Crystallography : Resolves spatial arrangements (e.g., bond angles between thiazole and iodophenyl groups) and confirms E-configuration .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 453.2) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thiazole or phenyl rings) influence biological activity and selectivity?
Methodological Answer:
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., NO) : Enhance binding to enzymes (e.g., kinase inhibition) via dipole interactions .
- Bulky Groups (e.g., 2,4-dimethylphenyl) : Improve metabolic stability but may reduce solubility .
- Structure-Activity Relationship (SAR) :
- Replace the p-tolyl group with 4-nitrophenyl to increase antiproliferative activity (IC < 5 μM in HeLa cells) .
- Substitute iodine with bromine to modulate pharmacokinetics (e.g., longer half-life) .
Q. Table 2: Biological Activity of Analogues
| Substituent (R) | Target | IC (μM) | Reference |
|---|---|---|---|
| 4-Nitrophenyl | EGFR Kinase | 2.3 | |
| 2,4-Dimethylphenyl | Tubulin | 10.1 |
Q. What experimental strategies resolve contradictions in reported biological data (e.g., anticancer vs. antimicrobial activity)?
Methodological Answer:
- Assay Standardization :
- Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hrs) to compare results .
- Validate antimicrobial activity via MIC assays against S. aureus (ATCC 25923) .
- Mechanistic Studies :
- Perform kinase profiling to distinguish targets (e.g., EGFR vs. VEGFR2) .
- Analyze ROS generation to differentiate cytotoxic mechanisms .
Key Finding : Anticancer activity correlates with thiazole-mediated tubulin polymerization inhibition, while antimicrobial effects arise from membrane disruption via the acrylonitrile group .
Q. How can computational methods (e.g., molecular docking) predict binding modes and optimize lead compounds?
Methodological Answer:
- Docking Workflow :
- Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC values .
Q. What crystallographic data reveal about the compound’s reactivity and intermolecular interactions?
Methodological Answer:
- X-Ray Data :
- Reactivity Insights : The iodine atom participates in halogen bonding with carbonyl oxygens in enzyme active sites .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity (IC50_{50}50 < 5 μM) while others show minimal activity (IC50_{50}50 > 50 μM)?
Resolution :
- Cell Line Variability : Sensitivity differs between HeLa (high) and A549 (low) due to variable expression of drug transporters .
- Solubility Issues : Poor aqueous solubility (>100 μM in DMSO) may artifactually reduce activity in PBS-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
